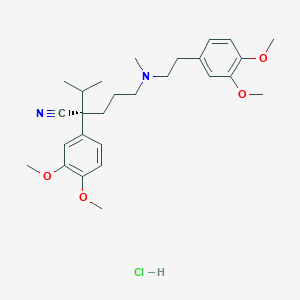

(S)-(-)-Verapamil Hydrochloride

Descripción general

Descripción

(-)-Verapamil Hydrochloride: is a pharmaceutical compound widely used as a calcium channel blocker. It is primarily employed in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and certain types of arrhythmias. The compound works by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, leading to relaxation and dilation of blood vessels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Verapamil Hydrochloride involves several steps, starting from the appropriate chiral precursor. The key steps include the formation of the verapamil core structure through a series of organic reactions such as alkylation, acylation, and reduction. The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of (-)-Verapamil Hydrochloride typically involves large-scale organic synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: (-)-Verapamil Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The aromatic ring in (-)-Verapamil Hydrochloride can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of verapamil N-oxide, while reduction can yield various reduced derivatives.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Hypertension and Arrhythmias

Verapamil is widely recognized for its effectiveness in managing hypertension and controlling certain types of arrhythmias. It works by inhibiting calcium influx into cardiac and smooth muscle cells, leading to decreased heart rate and vascular resistance. Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure among patients treated with verapamil compared to placebo groups .

Diabetes Management

Preservation of Beta-cell Function

Recent clinical trials have shown that verapamil may partially preserve pancreatic beta-cell function in children and adolescents with newly diagnosed type 1 diabetes. A randomized clinical trial indicated that verapamil treatment resulted in a 30% higher C-peptide level after 52 weeks compared to placebo, suggesting improved insulin secretion capacity . This effect was associated with better glycemic control, as evidenced by lower hemoglobin A1c levels in the verapamil group.

| Outcome Measure | Verapamil Group | Placebo Group | Difference |

|---|---|---|---|

| C-peptide Level | 95% >0.2 pmol/mL | 71% >0.2 pmol/mL | +24% |

| Hemoglobin A1c | 6.6% | 6.9% | -0.3% |

Cancer Risk Assessment

Potential Cancer Risks

Research has indicated a possible association between verapamil exposure and increased risks of certain cancers, including breast cancer and lymphatic/hematopoietic cancers. A well-designed cohort study suggested a dose-response relationship between verapamil exposure duration and overall cancer risk . However, further studies are necessary to refine these risk estimates and understand the underlying mechanisms.

Neurodegenerative Disease Research

Alzheimer's Disease

Verapamil has been investigated for its potential neuroprotective effects in Alzheimer's disease (AD). Experimental studies suggest that it may prevent cognitive impairments associated with neurodegeneration. For instance, long-term treatment with verapamil in animal models has shown improvements in memory performance and behavior under stress conditions . These findings pave the way for further exploration of verapamil's role as a therapeutic agent in AD.

Overdose Management

Clinical Case Studies

A notable case report highlighted the challenges associated with massive verapamil overdose, emphasizing the rapid deterioration of patients despite aggressive supportive care measures . The case illustrated the critical need for effective treatment protocols for overdose situations, including the potential use of high-dose insulin and vasopressors.

Mecanismo De Acción

Molecular Targets and Pathways: (-)-Verapamil Hydrochloride exerts its effects by blocking L-type calcium channels in cardiac and smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to decreased intracellular calcium levels. As a result, there is a reduction in muscle contraction, leading to vasodilation and decreased heart rate. The compound also affects the conduction of electrical impulses in the heart, making it effective in treating arrhythmias.

Comparación Con Compuestos Similares

Diltiazem Hydrochloride: Another calcium channel blocker with similar cardiovascular effects.

Nifedipine: A dihydropyridine calcium channel blocker used primarily for hypertension and angina.

Amlodipine: A long-acting calcium channel blocker used for hypertension and angina.

Uniqueness: (-)-Verapamil Hydrochloride is unique in its ability to effectively treat both hypertension and arrhythmias due to its specific action on L-type calcium channels. Unlike some other calcium channel blockers, it has a significant effect on cardiac conduction, making it particularly useful in managing arrhythmias.

Actividad Biológica

(S)-(-)-Verapamil hydrochloride is a calcium channel blocker primarily used for the treatment of hypertension, angina, and certain arrhythmias. This compound exhibits significant biological activity beyond its cardiovascular applications, including interactions with various cellular mechanisms and potential therapeutic uses in infectious diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Pharmacological Profile

Mechanism of Action

(S)-(-)-Verapamil acts by inhibiting L-type calcium channels, leading to decreased intracellular calcium levels. This action results in vasodilation, reduced heart rate, and decreased myocardial contractility. The compound is also known to affect other ion channels and transporters, which contributes to its diverse pharmacological effects.

Pharmacokinetics

The pharmacokinetics of (S)-(-)-Verapamil are characterized by its extensive tissue distribution and metabolism. Studies have shown that verapamil is highly concentrated in tissues such as the lungs, with tissue concentrations significantly higher than plasma levels. For example, one study indicated that verapamil concentrations in lung tissue could be 40-fold greater than those in plasma .

Biological Activities Beyond Cardiovascular Effects

Antimycobacterial Activity

Recent research has highlighted the role of (S)-(-)-Verapamil in combating Mycobacterium tuberculosis (Mtb). Verapamil has been shown to inhibit drug efflux pumps in Mtb, enhancing the efficacy of standard antitubercular therapies. In a dose-finding study, verapamil was administered alongside rifampin, showing a significant reduction in Mtb tolerance .

| Dosage Group | Median AUC (0–12h) | IQR |

|---|---|---|

| 120 mg BD | 60.5 ng.hr/mL | 38.5 – 102 |

| 240 mg BD | 349 ng.hr/mL | 319.5 – 445.5 |

| 360 mg BD | 903 ng.hr/mL | 443 – 1298 |

This table summarizes the pharmacokinetic data from participants receiving different dosages of verapamil .

Cancer Risk Associations

Research has also investigated potential associations between verapamil use and cancer risk. A well-designed cohort study indicated an increased risk of lymphatic and hematopoietic cancers associated with long-term exposure to verapamil. The relative risk for lymphatic cancer was reported as RR=7.84 (95% CI=1.66-37.0), suggesting a significant correlation that warrants further investigation into the mechanisms involved .

Case Studies

Case of Verapamil Overdose

A notable case involved a patient who ingested a massive dose of sustained-release verapamil (14,400 mg) with subsequent rapid deterioration in hemodynamic status. Despite aggressive supportive treatment including vasopressors and high-dose insulin therapy, the patient succumbed within 24 hours due to severe hypotension and bradycardia attributed to the overdose . This case underscores the critical nature of monitoring and managing verapamil toxicity effectively.

Research Findings

In Vitro and In Vivo Studies

Recent studies have demonstrated that formulations containing verapamil can achieve sustained therapeutic levels while minimizing side effects. For instance, a novel solid foam formulation was developed that maintained plasma levels within therapeutic ranges for extended periods . Such innovations may enhance patient adherence by reducing dosing frequency.

Propiedades

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-YCBFMBTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36622-28-3 | |

| Record name | (-)-Verapamil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36622-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verapamil hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036622283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-[3-cyano-3-(3,4-dimethoxyphenyl)hex-6-yl][2-(3,4-dimethoxyphenyl)ethyl]methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERAPAMIL HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5002H7B3FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.